molecular formula C18H26N2O3 B1168764 Tert-butyl 4-(2-phenylpropanoyl)piperazine-1-carboxylate

Tert-butyl 4-(2-phenylpropanoyl)piperazine-1-carboxylate

Cat. No. B1168764
M. Wt: 318.417
InChI Key: VDQPNOWYYSSZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-phenylpropanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.417. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(2-phenylpropanoyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-phenylpropanoyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-(2-phenylpropanoyl)piperazine-1-carboxylate

Molecular Formula

C18H26N2O3

Molecular Weight

318.417

IUPAC Name

tert-butyl 4-(2-phenylpropanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-14(15-8-6-5-7-9-15)16(21)19-10-12-20(13-11-19)17(22)23-18(2,3)4/h5-9,14H,10-13H2,1-4H3

InChI Key

VDQPNOWYYSSZQK-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-phenyl propionic acid (1.0 g, 6.7 mmol) in 1,2-dichloroethane (15 mL) was added a few drops of DMF and excess thionyl chloride. The resulting mixture was heated at reflux for 2 h, when bubbling ceased the mixture was evaporated to dryness. The crude residue was co-evaporated with toluene and 1,2-dichloroethane. The residue was dissolved in CH2Cl2 and cooled to 0° C. To the stirred solution, BOC-piperazine (1.24 g, 6.7 mmol) and Et3N were added. A white precipitate formed and the reaction was stirred 12 h at RT. Et2O was added and the mixture was washed with water and brine. The ether layer was separated and dried over anhydrous Na2SO4, filtered, and evaporated. The residue was treated with 20% ether/hexanes and the resulting solid filtered. The filtrate was evaporated and the procedure repeated. After drying, there remained a white solid (1.3 g, 62%). 1H NMR (CDCl3) δ: 1.4 (s, 9H), 1.42 (d, 3H), 2.7 (m, 1H), 3.1-3.6 (m, 6H), 3.85 (m, 2H), 7.2-7.4 (m, 5H). [M+Na] 341.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.